Mebeverine alcohol D5 is a synthetic compound that serves as a labeled analogue of Mebeverine alcohol, a metabolite of Mebeverine, which is primarily used as an antispasmodic medication for gastrointestinal disorders. It is particularly effective in treating conditions characterized by painful spasms and cramps in the intestines. The deuterium labeling in Mebeverine alcohol D5 allows it to be utilized in various research applications, particularly in pharmacokinetics and drug metabolism studies. This compound is classified under stable isotope-labeled compounds, which are essential for tracing metabolic pathways and assessing drug interactions within biological systems.
The synthesis of Mebeverine alcohol D5 likely involves chemical processes that incorporate deuterium labeling. This process typically includes the use of deuterated reagents during the synthesis of the parent compound, Mebeverine. The specific methods for industrial-scale production are not extensively documented, but the general approach involves:
The synthesis may involve multiple steps, including:
Mebeverine alcohol D5 has a complex molecular structure characterized by its specific arrangement of atoms. The molecular formula is , and its IUPAC name is 4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butan-1-ol.
CCN(CCCCO)C(C)CC1=CC=C(C=C1)OC
ZGZAPRVKIAFOPL-SGEUAGPISA-N
Mebeverine alcohol D5 exhibits reactivity similar to its parent compound, Mebeverine. Common reactions include:
The specific reaction conditions (temperature, solvent choice, and catalysts) will significantly influence the outcome and yield of these reactions. The major products formed depend on the nature of the reactants and reaction conditions employed.
Mebeverine alcohol D5 acts primarily by modulating smooth muscle contraction within the gastrointestinal tract. The mechanism involves:
Further research is necessary to clarify these mechanisms at a molecular level.
Mebeverine alcohol D5 finds several scientific uses:
CAS No.: 3089-11-0
CAS No.: 101-87-1
CAS No.: 70644-19-8
CAS No.: 334-20-3
CAS No.: 57296-04-5
CAS No.: 403640-27-7